
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.
Industrial Production Methods: Industrial production of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can optimize the cyclopropanation and esterification steps, ensuring consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates, providing insights into enzyme specificity and mechanism.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-methanol
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-amine
Uniqueness: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for derivatization. Compared to its acid, alcohol, and amine analogs, the ester form offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]1CCO |
SMILES canonique |
COC(=O)C1CC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



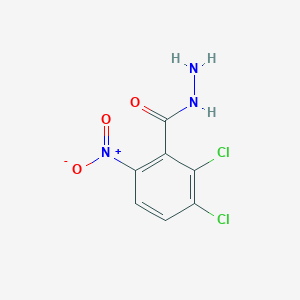
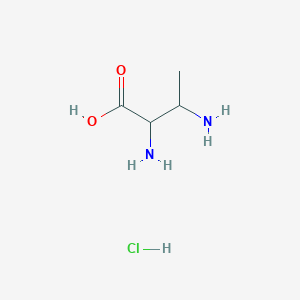

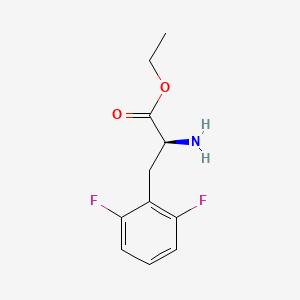


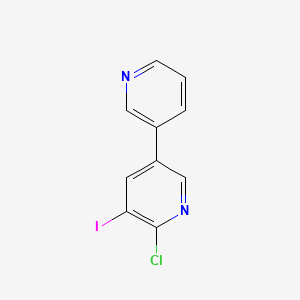
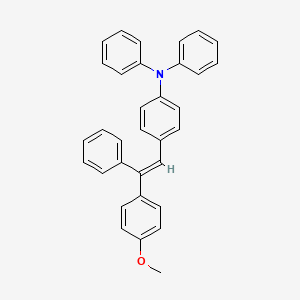
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

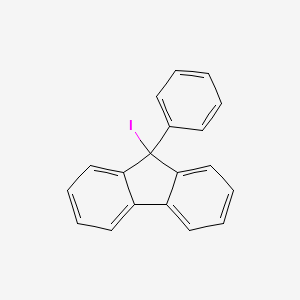
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
